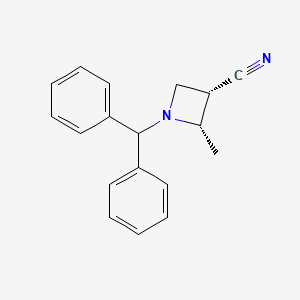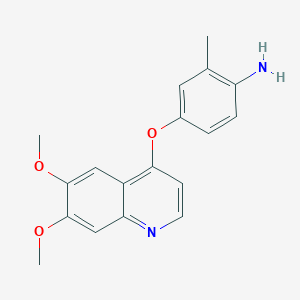
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline
説明
Chemical Reactions Analysis
科学的研究の応用
VEGFR-2 Receptor Tyrosine Kinase Inhibitors : A study by Garofalo et al. (2011) designed and synthesized derivatives of 6,7-dimethoxyquinazoline, substituted at the 4-position with aniline, N-methylaniline, and aryloxy entities. These compounds targeted EGFR and VEGFR-2 tyrosine kinases and showed selective inhibition of the VEGFR-2 enzyme, with potential implications in cancer treatment (Garofalo et al., 2011).
Synthesis of Marine Alkaloids : Álvarez et al. (1998) described the conversion of 6,7-Dimethoxy-4-methylquinoline into marine alkaloid isobatzelline B, which was significant for being the first total synthesis of an alkaloid containing a methylthio substituent (Álvarez et al., 1998).
Antihypoxic Activity : Ukrainets et al. (2014) investigated the antihypoxic actions of derivatives synthesized from the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. These compounds showed high antihypoxic effects and potential as antioxidants (Ukrainets et al., 2014).
Antibacterial Properties Against Tuberculosis : Asquith et al. (2019) screened a series of 4-anilinoquinolines and quinazolines, identifying novel inhibitors of Mycobacterium tuberculosis. This research highlighted the potential of 6,7-dimethoxyquinoline derivatives as antibacterial agents (Asquith et al., 2019).
Immunosuppressive Activity : Liu et al. (2009) synthesized a series of quinoline derivatives, including 5,7-dimethoxyquinolin-4-yl derivatives, which showed significant immunosuppressive activity. This study explored their potential use in immunomodulation (Liu et al., 2009).
特性
IUPAC Name |
4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-8-12(4-5-14(11)19)23-16-6-7-20-15-10-18(22-3)17(21-2)9-13(15)16/h4-10H,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVUWRXAXZVIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619532 | |
| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline | |
CAS RN |
228559-82-8 | |
| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B3032473.png)
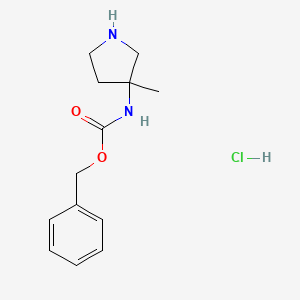
![5-Cyclopropyl-1-(3,5-dichloro-pyridin-4-yl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B3032475.png)


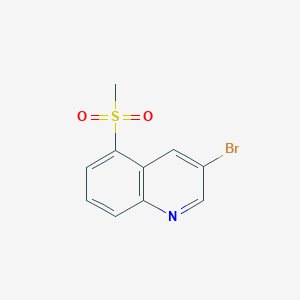
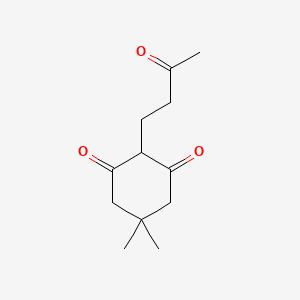
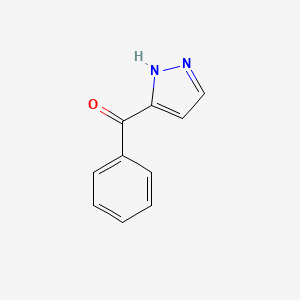
![2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032487.png)
![4-chloro-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032488.png)


![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)
